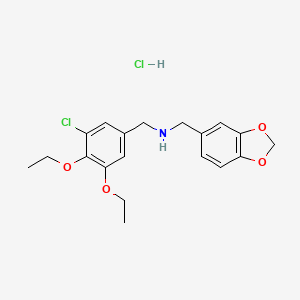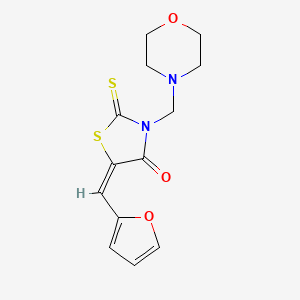
1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Descripción general
Descripción
1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as MMMP, is a synthetic compound that has been the subject of extensive scientific research. MMMP is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of cortisol levels in the body.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone involves the inhibition of 11β-HSD1, which is an enzyme that converts inactive cortisone to active cortisol in the liver and adipose tissue. By inhibiting this enzyme, 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone reduces the production of cortisol, which is a stress hormone that is known to contribute to the development of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone have been extensively studied in animal models. 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to improve glucose metabolism and reduce insulin resistance by reducing cortisol levels. In addition, 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is its potency as an inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of cortisol in metabolic disorders. However, the synthesis of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a complex process that requires specialized equipment and expertise. In addition, the effects of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone on cortisol levels may vary depending on the animal model used, which may limit its applicability in certain studies.
Direcciones Futuras
There are several future directions for the study of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone. One area of research is the development of more potent and selective inhibitors of 11β-HSD1, which may have greater therapeutic potential. Another area of research is the investigation of the effects of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone on other metabolic pathways and the development of combination therapies that target multiple pathways. Finally, the clinical development of 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone or other 11β-HSD1 inhibitors for the treatment of metabolic disorders is an area of ongoing research.
Aplicaciones Científicas De Investigación
1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and metabolic syndrome. The inhibition of 11β-HSD1 by 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone leads to a reduction in cortisol levels, which has been shown to improve glucose metabolism and reduce insulin resistance in animal models. In addition, 1-(2-methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-3-4-15(22-2)14(9-12)19-11-13(10-16(19)20)17(21)18-5-7-23-8-6-18/h3-4,9,13H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQRQVNHCKYMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154865 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone | |
CAS RN |
925889-70-9 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925889-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



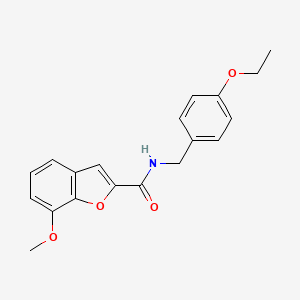
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)
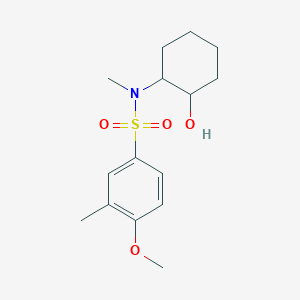
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4773158.png)
![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4773161.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4773168.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide](/img/structure/B4773188.png)
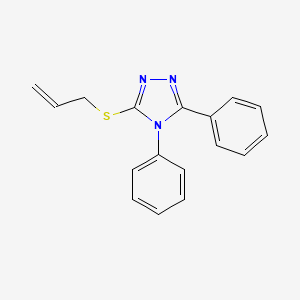
![ethyl [2-({[(2-bromophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4773203.png)
![5-(4-chlorobenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4773206.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4773214.png)
